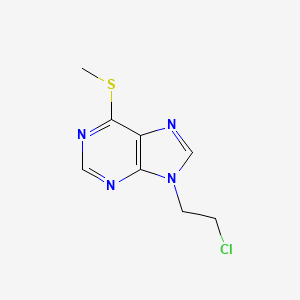

9H-Purine, 9-(2-chloroethyl)-6-(methylthio)-

Description

Tautomerism

Purines typically exhibit tautomerism due to proton shifts between nitrogen atoms. However, in 9-(2-chloroethyl)-6-(methylthio)-9H-purine , the 9-position is blocked by the chloroethyl group, restricting tautomeric equilibria. Potential tautomers include:

Substituent Positionality

Positional isomers arise from alternative placements of substituents:

The 9-substituted isomer is distinguished by its fixed purine tautomer (9H), which influences base-pairing mimicry in biochemical contexts.

Structure

3D Structure

Properties

CAS No. |

2846-81-3 |

|---|---|

Molecular Formula |

C8H9ClN4S |

Molecular Weight |

228.70 g/mol |

IUPAC Name |

9-(2-chloroethyl)-6-methylsulfanylpurine |

InChI |

InChI=1S/C8H9ClN4S/c1-14-8-6-7(10-4-11-8)13(3-2-9)5-12-6/h4-5H,2-3H2,1H3 |

InChI Key |

FAOCJACWXNUMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC=NC2=C1N=CN2CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- typically involves the introduction of the 2-chloroethyl and methylthio groups to the purine ring. One common method involves the reaction of 9H-purine with 2-chloroethanol and methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

The compound serves as a building block in organic synthesis. Its structure allows for various chemical reactions, such as:

- Oxidation : Producing sulfoxides and sulfones.

- Reduction : Leading to thiol derivatives.

- Substitution Reactions : Resulting in various substituted purine derivatives depending on the nucleophile used.

These reactions highlight its versatility as a precursor for synthesizing more complex molecules.

Biological Research

In biological contexts, 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is studied for its potential interactions with biological macromolecules:

- Nucleic Acids : The 2-chloroethyl group can form covalent bonds with nucleophilic sites in DNA and RNA, possibly affecting their function and stability.

- Proteins : Similar interactions may occur with proteins, leading to inhibition or modification of their activity.

This reactivity makes it a valuable tool for probing biological mechanisms and pathways.

Medicinal Applications

The compound has garnered attention for its potential therapeutic properties:

- Anticancer Activity : Research indicates that compounds with similar structures may exhibit cytotoxic effects against cancer cells. The mechanism often involves the formation of DNA cross-links that inhibit replication and transcription.

- Antiviral Properties : There is ongoing investigation into its efficacy against viral infections, leveraging its ability to interfere with viral replication processes .

Clinical studies are essential to evaluate these therapeutic potentials further.

Industrial Uses

In industrial applications, 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is utilized in:

- Development of New Materials : Its chemical properties allow for the creation of innovative materials with specific functionalities.

- Chemical Processes : It can be integrated into various chemical processes to enhance efficiency or yield.

Case Studies and Research Findings

Several studies have explored the applications of 9H-Purine derivatives:

Table 1: Summary of Case Studies

Mechanism of Action

The mechanism of action of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The methylthio group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of purine derivatives is highly dependent on substituents at N9 and C4. Below is a comparative analysis of key analogues:

Table 1: Structural and Activity Comparison of Selected Purine Derivatives

Key Observations:

This contrasts with non-alkylating groups (e.g., ethylcarboxymethyl or ribofuranosyl), which are associated with antimicrobial activity . Ethylcarboxymethyl: Found in anti-TB compounds (MIC: 0.78 µg/mL), this group enhances solubility and may facilitate membrane penetration in Mycobacterium tuberculosis .

C6 Substituents :

- Methylthio (-SCH₃) : Common in both the target compound and MMPR, this group improves lipophilicity and binding to purine-processing enzymes. MMPR’s antiproliferative activity in lymphoma cells is attributed to nucleoside transport inhibition .

- Dodecylthio (-SC₁₂H₂₅) : Longer alkyl chains (e.g., in compound 49) enhance anti-TB activity, likely by disrupting bacterial membranes .

Pharmacological Profiles

Anticancer Activity :

- These derivatives bind enzymatic sites via reversible/irreversible interactions, inhibiting DNA synthesis .

- Contrast with MMPR : While MMPR inhibits nucleoside transport, the target’s 2-chloroethyl group may directly damage DNA, offering a distinct mechanism .

Antimicrobial Activity :

- Anti-TB purines (e.g., compound 48 and 49) demonstrate that N9 aryl or carboxymethyl groups paired with hydrophobic C6 substituents (dodecylthio, furyl) optimize activity against Mtb H37Rv . The target compound’s 2-chloroethyl group is less likely to confer anti-TB efficacy due to its cytotoxicity.

Toxicity Considerations

- Compounds with alkylating groups (e.g., 2-chloroethyl) typically exhibit higher toxicity to mammalian cells compared to ethylcarboxymethyl or ribofuranosyl derivatives. For example, compound 48 (N9-aryl) shows low mammalian cell toxicity (MIC: 0.39 µg/mL), whereas alkylating agents require careful therapeutic index evaluation .

Biological Activity

9H-Purine, 9-(2-chloroethyl)-6-(methylthio)-, also known as a derivative of purine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : C₈H₈ClN₅S

- Molecular Weight : 227.68 g/mol

- CAS Number : 2846-81-3

This structure incorporates a chloroethyl group and a methylthio group, which are critical for its biological interactions.

The biological activity of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The chloroethyl group is known to participate in alkylation reactions, which can lead to the modification of nucleic acids and proteins. This mechanism is particularly relevant in the context of cancer therapeutics where DNA damage is a desired outcome.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that derivatives of purine can inhibit cell proliferation in various cancer cell lines. Specifically, 9-(2-chloroethyl)-6-(methylthio)- has been noted for its cytotoxic effects against certain tumor types.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit phosphodiesterase (PDE) isozymes, which play a crucial role in cellular signaling pathways. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby affecting various physiological processes.

- Antimicrobial Properties : Some studies suggest that purine derivatives may possess antimicrobial properties, potentially offering therapeutic avenues for treating infections.

Data Table: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

A study conducted on the cytotoxic effects of 9H-Purine derivatives demonstrated significant inhibition of cell growth in human cancer cell lines. The mechanism was attributed to DNA alkylation and subsequent apoptosis induction. -

Phosphodiesterase Inhibition :

Research highlighted the selective inhibition of PDE4 by purine derivatives, including 9-(2-chloroethyl)-6-(methylthio)-. This selectivity was noted to be higher than that observed with established drugs like sildenafil, indicating potential for new therapeutic agents. -

Antimicrobial Activity :

A review on purine derivatives indicated that certain compounds within this class showed promising results against bacterial strains, suggesting their potential use in developing new antibiotics.

Q & A

(Basic) What synthetic methodologies are recommended for preparing 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)-, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or alkylation reactions. For example:

- Alkylation of 6-(methylthio)purine : Reacting 6-(methylthio)purine with 1-chloro-2-ethyl agents (e.g., epoxides or chloroethyl derivatives) in the presence of a base like pyridine or DBU (1,8-diazabicycloundec-7-ene). demonstrates that purine anions react with epoxides to yield N-9 substituted derivatives, albeit with low yields (~20–30%) under initial conditions. Optimization may involve:

- Temperature control : Refluxing in aprotic solvents (e.g., DMF or toluene) to enhance reactivity .

- Catalyst use : Palladium catalysts (e.g., Pd(Ph₃)₄) for cross-coupling reactions, as seen in Suzuki-Miyaura protocols for analogous purines .

- Purification : Column chromatography with gradients like CH₂Cl₂/MeOH (95:5) to isolate the target compound .

(Basic) Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for verifying substitution patterns. For example, the methylthio group (-SCH₃) appears as a singlet near δ 2.6–2.7 ppm, while the chloroethyl group’s protons resonate as multiplets near δ 3.5–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution FTMS or ESI-MS confirms molecular weight (e.g., [M+H]+ ≈ 229.05 g/mol). Isotopic patterns of chlorine (³⁵Cl/³⁷Cl) aid in identification .

- HPLC : Reverse-phase columns (C18) with UV detection ensure purity (>95%). For example, gradients of acetonitrile/water (0.1% TFA) at 254 nm are commonly used .

(Advanced) How does the chloroethyl group influence the compound’s mechanism of action in anticancer studies compared to other alkylating agents?

Methodological Answer:

The chloroethyl group confers alkylating properties, enabling covalent DNA crosslinking. Unlike classical alkylators (e.g., nitrogen mustards), this compound may exhibit:

- Targeted reactivity : The purine scaffold directs the chloroethyl group to DNA bases (e.g., guanine N7), reducing off-target effects. shows analogous purines (e.g., Nebularine) inhibit DNA synthesis via incorporation into nucleic acids .

- Metabolic activation : The methylthio group may enhance solubility, facilitating cellular uptake. Comparative studies with 6-chloropurine derivatives ( ) suggest thioether groups improve pharmacokinetics .

- Validation : Use comet assays or γ-H2AX staining to quantify DNA damage specificity in cancer cell lines (e.g., Huh7 or MCF7) .

(Advanced) How can researchers resolve contradictions in reported biological activity data across different assays or cell lines?

Methodological Answer:

Discrepancies in MIC (Minimum Inhibitory Concentration) or IC₅₀ values often arise from:

- Assay conditions : Variations in nutrient media (e.g., Middlebrook 7H9 for M. tuberculosis vs. RPMI for cancer cells) affect compound stability. Standardize protocols using CLSI guidelines .

- Cellular uptake differences : Quantify intracellular concentrations via LC-MS in macrophages (e.g., bone marrow-derived) vs. epithelial cells .

- Resistance mechanisms : Screen for efflux pump overexpression (e.g., ABC transporters) using inhibitors like verapamil in parallel assays .

(Basic) What experimental designs are recommended to assess the compound’s stability under physiological conditions?

Methodological Answer:

- Thermodynamic studies : Use differential scanning calorimetry (DSC) to determine melting points and degradation profiles. provides heat capacity (Cp) data for analogous purines, which can guide accelerated stability testing .

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The chloroethyl group may hydrolyze to ethanol derivatives under acidic conditions .

- Plasma stability assays : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .

(Advanced) How can computational modeling predict binding affinity with target enzymes, and what experimental validations are essential?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., DNA polymerase β or mycobacterial enoyl-ACP reductase). The methylthio group may occupy hydrophobic pockets, while the chloroethyl group aligns with catalytic residues .

- MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability (RMSD < 2 Å). Compare with control compounds (e.g., 6-chloropurine ribonucleotide, ) .

- Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorescence polarization) and correlate with docking scores .

(Basic) What in vitro antimicrobial activities have been reported for this compound, and how do MIC values compare across studies?

Methodological Answer:

- Anti-TB activity : Analogous 6-alkylthio purines (e.g., 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine) show MICs of 0.78 µg/mL against M. tuberculosis H37Rv. Differences in MICs (e.g., 0.39–1.56 µg/mL) may reflect chain length or substituent positioning .

- Bacterial vs. fungal assays : Test in Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) models using broth microdilution. Note that methylthio groups may enhance membrane permeability in bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.